

Spectroscopic Profile of L-Alaninol-d3: A Technical Guide

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Compound of Interest		
Compound Name:	L-Alaninol-d3	
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This technical guide provides a comprehensive overview of the key spectroscopic data for L-Alaninol-d3 ((S)-2-Amino-1-propanol-d3). As a deuterated analog of L-Alaninol, this compound is valuable as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The following sections detail its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition. It is important to note that while specific experimental data for L-Alaninol-d3 is not widely available, the data for its non-deuterated counterpart, L-Alaninol, serves as a strong foundation for interpretation.

Spectroscopic Data Summary

The structural and electronic environment of **L-Alaninol-d3** gives rise to a distinct spectroscopic fingerprint. The quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized below. Data for L-Alaninol is provided as a reference.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **L-Alaninol-d3**, the key difference in the ¹H NMR spectrum compared to L-Alaninol will be the absence of the signal corresponding to the methyl protons, which have



been replaced by deuterium. The ¹³C NMR spectrum will show a characteristic triplet for the carbon attached to the three deuterium atoms due to C-D coupling.

Table 1: ¹H NMR Spectroscopic Data for L-Alaninol (Reference)[2]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.53	dd	J = 10.3, 4.0	Ha (CH₂)
3.24	dd	J = 10.3, 7.4	Hb (CH ₂)
3.00	m	-	СН
2.53	br s	-	NH ₂ , OH
1.05	d	J = 6.3	СНз

Solvent: CDCl3,

Instrument Frequency:

90 MHz[2]

Note for **L-Alaninol-d3**: The peak at 1.05 ppm will be absent in the ¹H NMR spectrum.

Table 2: ¹³C NMR Spectroscopic Data for L-Alaninol (Reference)[2]

Chemical Shift (δ) ppm	Assignment
67.8	CH₂
51.5	СН
17.5	СНз
Solvent: CDCl ₃ , Instrument Frequency: 22.5	
MHz[2]	

Note for **L-Alaninol-d3**: The peak at approximately 17.5 ppm will appear as a multiplet (likely a triplet) due to C-D coupling, and its chemical shift may be slightly altered.



Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **L-Alaninol-d3** is expected to be very similar to that of L-Alaninol, with the primary difference being the C-D stretching vibrations, which appear at a lower frequency (around 2100-2200 cm⁻¹) than C-H stretches.

Table 3: IR Spectroscopic Data for L-Alaninol (Reference)[3]

Vibrational Mode	L-Alaninol (cm ⁻¹)
O-H (Alcohol) Stretching, broad	~3300-3400
N-H (Amine) Stretching	~3100-3300
C-H (Alkyl) Stretching	~2850-2970
N-H (Amine) Bending	~1590-1650
C-O (Alcohol) Stretching	~1050-1150

Note for **L-Alaninol-d3**: Expect to see additional peaks in the 2100-2200 cm⁻¹ region corresponding to C-D stretching vibrations.

Mass Spectrometry (MS) Data

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. The molecular weight of **L-Alaninol-d3** is 78.13 g/mol [1]. The fragmentation pattern is expected to be similar to that of L-Alaninol, with shifts in fragment masses corresponding to the presence of three deuterium atoms.

Table 4: Mass Spectrometry Data for L-Alaninol-d3



Parameter	Value
Molecular Formula	C ₃ H ₆ D ₃ NO
Molecular Weight	78.13
Ionization Mode	Electron Ionization (EI)
Expected Major Fragments (m/z)	M+ (78), M-1 (77), [M-CD ₃]+ (60), [CH(NH ₂)CH ₂ OH]+ (60), [CD ₃ CH(NH ₂)]+ (47), [CH ₂ OH]+ (31)

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol

- Sample Preparation: Weigh approximately 10-20 mg of **L-Alaninol-d3** into a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved. Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube if any particulate matter is present[2].
- Data Acquisition (¹H NMR): Insert the NMR tube into the spectrometer. Shim the magnetic field to achieve optimal homogeneity. Acquire the spectrum using standard acquisition parameters. A typical experiment involves 8-16 scans with a relaxation delay of 1-2 seconds[2].
- Data Acquisition (¹³C NMR): Using the same sample, switch the spectrometer to the ¹³C nucleus frequency. Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) and a longer acquisition time will be necessary due to the lower natural abundance of ¹³C[2].
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).
 Phase the resulting spectrum and perform baseline correction[2].

FT-IR Spectroscopy Protocol



- Sample Preparation: As **L-Alaninol-d3** is a liquid, the Attenuated Total Reflectance (ATR) technique is often preferred. Place a small drop of neat **L-Alaninol-d3** directly onto the ATR crystal. Alternatively, for transmission spectroscopy, a thin film of the liquid can be pressed between two salt plates (e.g., NaCl or KBr)[2].
- Data Acquisition: Place the ATR accessory or the salt plates into the sample compartment of the FT-IR spectrometer. Acquire a background spectrum of the empty ATR crystal or clean salt plates, which will be automatically subtracted from the sample spectrum. Acquire the sample spectrum[2].
- Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Identify and label the wavenumbers of significant absorption bands[2].

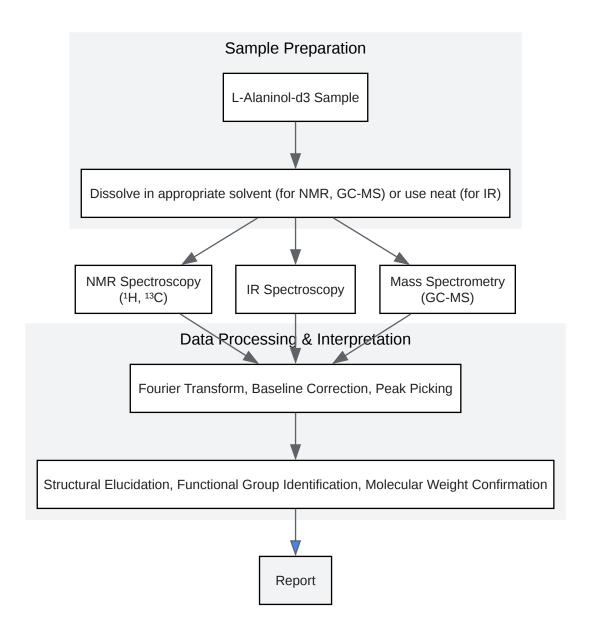
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

- Sample Preparation: Prepare a dilute solution of **L-Alaninol-d3** in a volatile organic solvent such as methanol or dichloromethane (e.g., 1 mg/mL)[2].
- Data Acquisition (GC): Set the injector temperature to 250 °C and use Helium as the carrier gas at a constant flow rate of 1.0 mL/min. A typical oven temperature program would be to hold at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min. Inject 1 μL of the sample[2].
- Data Acquisition (MS): Use Electron Ionization (EI) at 70 eV. Set the mass analyzer to scan a range of m/z 30-200. The ion source temperature is typically set to 230 °C[2].
- Data Processing: Analyze the total ion chromatogram (TIC) to identify the retention time of L-Alaninol-d3. Extract the mass spectrum corresponding to the chromatographic peak.
 Identify the molecular ion peak and major fragment ions[2].

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible mass spectrometry fragmentation pathway for **L-Alaninol-d3**.

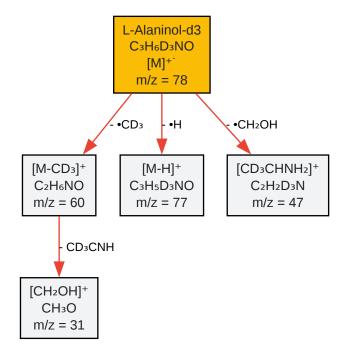




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General workflow for spectroscopic analysis.





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Plausible MS fragmentation of L-Alaninol-d3.

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